Product packaging for 3-Anilino-2-phenyl-1H-inden-1-one(Cat. No.:CAS No. 14303-28-7)

3-Anilino-2-phenyl-1H-inden-1-one

Cat. No.: B11431335
CAS No.: 14303-28-7
M. Wt: 297.3 g/mol
InChI Key: JOEZBBRAOYIFLS-UHFFFAOYSA-N
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Description

3-Anilino-2-phenyl-1H-inden-1-one is a chemical compound built on the indanone scaffold, a structure recognized as a privileged core in medicinal chemistry and drug discovery . The indanone motif is a common structural element in a wide range of biologically active molecules and is a valuable synthetic intermediate for the preparation of various carbocyclic and heterocyclic systems . While specific biological data for this exact compound may be limited, its structure is closely related to other anilino-indanone derivatives that are synthesized and investigated as research intermediates in organic and medicinal chemistry . The indanone scaffold itself is found in pharmacologically active compounds with diverse activities, serving as a key structural component in known therapeutics and compounds under investigation . For instance, the indanone-based drug Donepezil is an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, underscoring the therapeutic relevance of this molecular framework . Researchers value this scaffold for developing new active molecules, and this compound serves as a versatile building block for such explorations . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in the development of novel compounds. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15NO B11431335 3-Anilino-2-phenyl-1H-inden-1-one CAS No. 14303-28-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14303-28-7

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

3-anilino-2-phenylinden-1-one

InChI

InChI=1S/C21H15NO/c23-21-18-14-8-7-13-17(18)20(22-16-11-5-2-6-12-16)19(21)15-9-3-1-4-10-15/h1-14,22H

InChI Key

JOEZBBRAOYIFLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies: Pathways to 3 Anilino 2 Phenyl 1h Inden 1 One and Its Derivatives

Condensation Reactions in Indenone Synthesis

Condensation reactions represent a foundational approach to the synthesis of the indenone scaffold. These methods typically involve the formation of carbon-carbon and carbon-nitrogen bonds through the reaction of carbonyl compounds and amines, often under acidic or basic conditions.

Anilino-Indenone Formation via Direct Condensation of Amines with Ketones

The direct condensation of a primary amine with a ketone is a fundamental method for forming an imine, a key intermediate in the synthesis of certain anilino-indenones. google.comyoutube.com This reaction is a classic example of a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com The formation of enamines from aldehydes or ketones with a secondary amine also proceeds via a condensation mechanism, typically requiring an acid catalyst. masterorganicchemistry.com

Specifically, the synthesis of 3-anilino-2-phenyl-1H-inden-1-one can be achieved through the reaction of 2-phenyl-1,3-indandione with aniline (B41778). This reaction proceeds via the formation of an enamine intermediate. The reaction is often carried out in a suitable solvent and may be catalyzed by acid.

The general mechanism for enamine formation involves the initial protonation of the ketone's carbonyl oxygen, followed by the nucleophilic addition of the amine to the carbonyl carbon. masterorganicchemistry.com Subsequent dehydration leads to the formation of the enamine. In the context of 2-phenyl-1,3-indandione, the initial product of condensation with aniline is the corresponding enamine, which is tautomeric with the desired this compound.

The reaction conditions, such as temperature and the use of a dehydrating agent, can be optimized to favor the formation of the desired product. google.com For instance, molecular sieves can be employed to efficiently remove water and drive the equilibrium towards the formation of the imine or enamine. organic-chemistry.org

Table 1: Examples of Condensation Reactions for Indenone Synthesis

Reactant 1Reactant 2Catalyst/ConditionsProduct
2-Phenyl-1,3-indandioneAnilineAcetic acid, refluxThis compound
Aldehyde/KetoneSecondary AmineMild AcidEnamine

Utility of Indanone Acetic Acid as Precursor

While direct condensation is a primary route, other precursors can be utilized to construct the indenone framework. For instance, 1,3-indandione, a related precursor, can be synthesized through methods such as the Claisen condensation of ethyl acetate (B1210297) and dimethyl phthalate, followed by decarboxylation. wikipedia.org This highlights the broader synthetic strategies available for accessing the core indenone structure, which can then be further functionalized.

Transition Metal-Catalyzed Cyclization and Annulation Strategies

Modern synthetic organic chemistry has seen the rise of powerful transition metal-catalyzed reactions for the construction of complex cyclic systems. These methods offer high efficiency, selectivity, and functional group tolerance, providing alternative and often more sophisticated routes to indenone derivatives.

Gold(I)-Catalyzed Approaches for Indenone Core Formation

Gold(I) catalysts have emerged as effective tools for promoting various organic transformations, including the synthesis of indenone derivatives. An efficient gold-catalyzed cyclization of 2-alkynylaldehyde cyclic acetals has been developed to produce a wide range of indenone derivatives in very good yields. organic-chemistry.org In this approach, the cyclic acetal (B89532) group plays a crucial role by activating the benzylic C-H bond and facilitating a 1,5-hydride shift, which is a key step in the cyclization process. organic-chemistry.org This prevents the migration of the alkoxy group, leading to the selective formation of the indenone core. organic-chemistry.org

Palladium-Mediated Reactions for Polycyclic Indenone Systems

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been successfully applied to the formation of indenone systems. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a notable method for preparing indanones and 2-cyclopentenones in good to excellent yields. organic-chemistry.org Furthermore, a migratory insertion of a carbene followed by a Heck reaction enables the synthesis of 2-arylidene-3-aryl-1-indanones. organic-chemistry.org This method utilizes stable and easily accessible N-tosylhydrazones and 2′-iodochalcones, proceeding through a 5-exo-trig cyclization to deliver the products with high selectivity for the E configuration of the double bond. organic-chemistry.org

Rhenium-Catalyzed Aryl-Acylcyclization Pathways

Rhenium catalysts, though less common than gold or palladium, offer unique reactivity for certain transformations. While specific examples for the direct synthesis of this compound are not prevalent in the provided context, the broader applicability of transition metals in indenone synthesis suggests that rhenium-catalyzed methods could potentially be developed for this purpose. The general principle of aryl-acylcyclization, where an aryl group and an acyl group are joined to form a cyclic ketone, is a plausible strategy for constructing the indenone framework.

Table 2: Transition Metal-Catalyzed Syntheses of Indenone Derivatives

CatalystReactantsReaction TypeProduct Type
Gold(I)2-Alkynylaldehyde cyclic acetalsCyclization/1,5-H shiftIndenone derivatives
PalladiumUnsaturated aryl iodidesCarbonylative cyclizationIndanones
PalladiumN-Tosylhydrazones and 2′-iodochalconesMigratory insertion/Heck reaction2-Arylidene-3-aryl-1-indanones

Nickel-Catalyzed Larock Annulations

Nickel-catalyzed Larock annulation has emerged as a powerful and effective method for constructing the indenone framework. This approach provides access to a diverse range of indenone derivatives through the reaction of substituted 2-formylphenyl trifluoromethanesulfonate (B1224126) with various alkynes. elsevierpure.com The catalytic system operates via a redox-neutral arylation process, leading to the formation of indenone products with high yields and excellent regioselectivity. elsevierpure.com This methodology is noted for its efficiency and good functional group tolerance, making it a valuable tool in organic synthesis. elsevierpure.comorganic-chemistry.org

The versatility of nickel catalysis is also demonstrated in related C-H/N-H activation strategies, such as the synthesis of indoles from anilines and alkynes, which proceed without the need for metal oxidants and with high selectivity. researchgate.net While applied to different heterocycles, this highlights the robust nature of nickel catalysts in facilitating complex annulations. researchgate.net A key advantage of the nickel-catalyzed Larock annulation is its ability to achieve transformations under mild conditions, using relatively inexpensive and air-stable precatalysts like Ni(dppp)Cl2 with a mild base such as triethylamine (B128534) (Et3N). organic-chemistry.org

Table 1: Nickel-Catalyzed Larock Annulation for Indenone Synthesis

Reactants Catalyst System Conditions Product Type Yield Ref
2-Formylphenyl trifluoromethanesulfonate, Alkyne Nickel catalyst Redox-neutral arylation Substituted Indenones High elsevierpure.com

Rhodium-Catalyzed Carbonylative Arylation and Annulation

Rhodium catalysis offers several effective routes for the synthesis of indenones, often involving carbonylative cyclization or C-H annulation. nih.govresearchgate.net One notable method involves the rhodium(III)-catalyzed C-H annulation of N-tert-butyl-α-arylnitrones with internal alkynes. nih.govresearchgate.net This reaction proceeds under mild, redox-neutral conditions and demonstrates good functional group tolerance, producing indenones in moderate to high yields. nih.govresearchgate.net

Another significant rhodium-catalyzed approach is the carbonylative synthesis of indenones. This can be achieved using silanes and internal alkynes in the presence of carbon monoxide (CO), which produces silyl-substituted indenones in good to excellent yields. organic-chemistry.org A CO gas-free alternative has also been developed, where paraformaldehyde serves as the carbonyl source for the cyclization of alkynes with 2-bromophenylboronic acids, yielding various indenone derivatives. mdpi.com This process involves the rhodium-catalyzed decarbonylation of formaldehyde, followed by the carbonylation of the substrates. mdpi.com

Table 2: Rhodium-Catalyzed Synthesis of Indenone Derivatives

Reactants Catalyst System Key Features Product Type Yield Ref
N-tert-butyl-α-arylnitrones, Internal alkynes Rhodium(III) catalyst Redox-neutral C-H annulation Substituted Indenones Moderate to High nih.govresearchgate.net
Silanes, Internal alkynes, CO Rhodium catalyst Carbonylative synthesis Silyl-substituted Indenones Good to Excellent organic-chemistry.org

Radical and Photochemical Synthetic Routes

Photocatalytic Radical Cascade Cyclization for Indenone Derivatives

Photocatalytic methods provide a modern and efficient avenue for synthesizing indenone derivatives through radical cascade cyclizations. researchgate.netnih.gov A notable strategy employs diazoalkanes as radical precursors in a reaction with substrates like 2-allylbenzaldehyde. researchgate.net Under visible light irradiation and using a photocatalyst such as Ru(bpy)3Cl2·6H2O, a carbon-centered radical is generated from the diazoalkane through a proton-coupled electron transfer (PCET) process. researchgate.net This radical then engages in a cascade cyclization to form the indanone skeleton. researchgate.netnih.gov

This method is attractive due to its use of easily accessible starting materials and its ability to produce a variety of indanone, pyrone, and pyridinone derivatives in moderate to good yields. researchgate.netnih.gov The practicality of this strategy is further enhanced by its successful application in continuous flow technology for scale-up reactions. researchgate.net The resulting indenone products contain a carbonyl group that can be used for further synthetic transformations. researchgate.net

Table 3: Photocatalytic Radical Cascade Cyclization for Indanone Skeletons

Substrates Catalyst/Reagents Conditions Key Mechanism Product Ref

Multi-Step Organic Transformations for Derivatization

Access via Ring Opening and Intramolecular Cyclization of Isoindolinones

A strategic pathway to access specific indanone derivatives, including anilinoindanones, involves the ring opening and subsequent intramolecular cyclization of isoindolinone precursors. rsc.org This multi-step transformation has been demonstrated starting from 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. researchgate.netrsc.org The synthesis begins with the addition of an organolithium reagent (such as s-BuLi, n-BuLi, MeLi, or i-PrLi) to the carbonyl group of the isoindolinone. rsc.org This step is followed by the opening of the lactam ring. rsc.orgresearchgate.net

The final key step is an intramolecular cyclization of the resulting intermediate, which yields the target hydroxy- and anilinoindanone derivatives. rsc.orgresearchgate.net This method highlights a sophisticated use of the isoindolinone framework as a versatile building block for constructing more complex carbo- and heterocyclic systems. researchgate.netrsc.org

Table 4: Synthesis of Anilinoindanones from Isoindolinones

Starting Material Reagents Sequence of Transformations Final Product Type Ref

Intramolecular Friedel–Crafts Acylation in Indenone Synthesis

The intramolecular Friedel–Crafts acylation is a classical and widely utilized reaction for the synthesis of the 1-indanone (B140024) ring system, which is a direct precursor to many indenones. researchgate.net This reaction typically involves the cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides. The process can be promoted by a variety of Lewis or Brønsted acids. Research has focused on improving the conditions for this reaction to make it more efficient and environmentally benign.

For instance, an improved protocol has been developed that notes the effect of substitution on the efficiency of the acylation. researchgate.net Catalysts such as NbCl5 have been shown to be effective, acting both as a reagent to convert carboxylic acids to acyl chlorides and as a catalyst for the cyclization, allowing the reaction to proceed under mild conditions. Similarly, metal triflates like Tb(OTf)3 have been used to efficiently catalyze the intramolecular acylation of 3-arylpropionic acids, even with deactivated aromatic rings, to give 1-indanones in moderate to good yields. rsc.org

Table 5: Intramolecular Friedel–Crafts Acylation for Indanone Synthesis

Starting Material Promoter/Catalyst Conditions Product Key Finding Ref
3-Arylpropanoic acids Niobium pentachloride (NbCl5) Mild (room temperature) 1-Indanones NbCl5 acts as both reagent and catalyst.
3-Arylpropionic acids Terbium triflate (Tb(OTf)3) 250 °C 1-Indanones Effective even for deactivated aromatic rings. rsc.org

Strategies Involving Organolithium Reagents

Organolithium reagents are a class of organometallic compounds that feature a carbon-lithium bond. wikipedia.org Due to the high polarity of this bond, with a significant negative charge localized on the carbon atom, these reagents are powerful nucleophiles and strong bases, making them indispensable tools in organic synthesis. wikipedia.orgnumberanalytics.com Their applications range from simple deprotonation reactions to the formation of complex carbon-carbon bonds, and they are frequently employed in the synthesis of pharmaceuticals and complex organic molecules. wikipedia.orgnumberanalytics.comsigmaaldrich.com

While a specific, documented synthesis of this compound using an organolithium reagent as the key step is not prominently featured in the literature, their established reactivity allows for the postulation of viable synthetic pathways. A primary strategy involves the nucleophilic addition of an organolithium reagent to a carbonyl group. taylorandfrancis.com For instance, a plausible route to the core 2,3-disubstituted indenone structure could involve the reaction of an N-substituted phthalimide (B116566) derivative with an organolithium reagent like phenyllithium. This would result in the addition of the phenyl group to one of the carbonyl functions, creating a key intermediate that could subsequently undergo intramolecular cyclization and dehydration to form the five-membered indenone ring.

Another general strategy employs organolithium reagents as strong bases for metalation, which is the deprotonation of a carbon-hydrogen bond. wikipedia.org A suitable precursor molecule could be deprotonated using a reagent such as n-butyllithium (n-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), which breaks down the aggregate structure of the organolithium reagent and enhances its reactivity. numberanalytics.comuniurb.it The resulting carbanion can then react with a suitable electrophile to build the desired molecular framework.

The table below summarizes common organolithium reagents and their primary roles in organic synthesis, which are applicable to the formation of complex heterocyclic systems like indenones.

ReagentFormulaPrimary ApplicationKey Characteristics
n-Butyllithiumn-BuLiStrong base, nucleophile, polymerization initiatorMost common and commercially available. wikipedia.org
sec-Butyllithiums-BuLiStronger base than n-BuLiUsed for deprotonation of less acidic protons.
tert-Butyllithiumt-BuLiVery strong, sterically hindered baseUsed when nucleophilic addition is to be avoided. wikipedia.org
PhenyllithiumPhLiNucleophileUsed to introduce phenyl groups.
MethyllithiumMeLiNucleophileUsed for methylation.

This table provides a summary of common organolithium reagents and their general applications in synthetic chemistry.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that dramatically accelerates chemical reactions, often leading to higher yields and purer products compared to conventional heating methods. tandfonline.commdpi.com The process utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in significant reductions in reaction times—from hours or days to mere minutes. tandfonline.comnih.gov This efficiency makes it an eco-friendly and valuable tool in drug discovery and heterocyclic synthesis. mdpi.comnih.gov

The synthesis of this compound, which is a type of enaminone, is highly amenable to microwave-assisted protocols. A direct and efficient method involves the condensation reaction of a suitable precursor, such as 2-phenyl-1,3-indandione, with aniline. Under microwave irradiation, this reaction can be expected to proceed rapidly, often without the need for a solvent, to yield the target compound. The utility of microwaves for synthesizing related heterocyclic systems from indane-1,3-dione has been well-documented. tandfonline.com

Research on the synthesis of various heterocyclic compounds demonstrates the significant advantages of microwave irradiation. For example, in the synthesis of certain triazole derivatives, microwave-assisted methods achieved remarkable yields of 82% in just 33–90 seconds, whereas conventional methods required several hours. nih.gov Similarly, the synthesis of specific isatin-aminorhodanine hybrids was completed in 5 minutes under microwave conditions, compared to 24 hours of conventional heating. nih.gov These examples underscore the transformative potential of microwave technology in accelerating the synthesis of complex molecules like this compound derivatives.

The following table compares reaction conditions and outcomes for the synthesis of various heterocyclic compounds using both conventional and microwave-assisted methods, illustrating the typical improvements offered by MAOS.

Product TypeConventional Method (Time)Microwave Method (Time)Yield (Microwave)Reference
Spiro[indoline-3,3′-pyrrolizin]-2-one3 hours5 minutesHigh mdpi.com
Isatin-aminorhodanine hybrids24 hours5 minutes55-92% nih.gov
N-substituted-1,2,4-triazole derivativesSeveral hours33-90 seconds82% nih.gov
3-Hydroxy-2-oxindole derivativesNot specified5-10 minutesup to 98% mdpi.com
Enaminones from 3-acetylcoumarinLong reflux in xyleneShort timeMuch higher yield researchgate.net

This table highlights the enhanced efficiency of microwave-assisted synthesis compared to traditional heating methods for a variety of heterocyclic compounds.

Computational and Theoretical Chemistry Studies on 3 Anilino 2 Phenyl 1h Inden 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands out as a prominent computational method employed to investigate the properties of 3-Anilino-2-phenyl-1H-inden-1-one. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for a molecule of this size.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, theoretical calculations have been performed to identify the ground-state geometry. These studies often utilize DFT methods, such as B3LYP, in conjunction with a basis set like 6-31G(d,p). The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies. The flexibility of the anilino and phenyl groups allows for various rotational isomers. Computational studies can map the potential energy surface associated with the rotation around key single bonds, such as the C-N bond and the C-C bond connecting the phenyl group to the indenone core. This analysis helps in understanding the molecule's flexibility and the energetic barriers between different conformations. The optimized geometric parameters, including key bond lengths and angles, are crucial for understanding the molecule's structural stability.

The electronic properties of this compound are central to its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive. For this compound, DFT calculations have been used to determine these energy levels. The distribution of HOMO and LUMO across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. In many similar compounds, the HOMO is often localized on the electron-rich anilino group and parts of the indenone system, while the LUMO is typically distributed over the electron-deficient carbonyl group and the fused ring system.

Table 1: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-5.58
LUMO Energy-2.25
HOMO-LUMO Energy Gap (ΔE)3.33

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

Computational vibrational frequency analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

These calculations provide the theoretical vibrational modes of the molecule. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The calculated frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra of this compound. By comparing the theoretical spectrum with experimental data, a detailed assignment of the observed spectral bands to specific molecular vibrations can be achieved. This is particularly useful for identifying characteristic functional group frequencies, such as the C=O stretch of the indenone core and the N-H stretch of the anilino group.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red and yellow colors typically represent electron-rich regions (negative potential), which are prone to electrophilic attack, while blue and green colors indicate electron-deficient regions (positive potential), which are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The nitrogen atom of the anilino group would also exhibit a negative potential. Conversely, the hydrogen atom of the N-H group and the protons on the aromatic rings would likely be in regions of positive potential. The MEP map provides valuable insights into the molecule's reactivity, intermolecular interactions, and hydrogen bonding capabilities.

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived. These parameters, based on conceptual DFT, provide a quantitative measure of the molecule's reactivity and stability.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors are instrumental in predicting the global reactive behavior of this compound in various chemical environments.

Table 2: Calculated Global Reactivity Descriptors for this compound

DescriptorValue (eV)
Electronegativity (χ)3.915
Chemical Hardness (η)1.665
Chemical Softness (S)0.601
Electrophilicity Index (ω)4.60

Note: These values are derived from the HOMO and LUMO energies presented in Table 1.

Derivatives and Analogs of 3 Anilino 2 Phenyl 1h Inden 1 One: Structure Reactivity Relationships

Design and Synthesis of Substituted Anilino-Indenone Analogs

The synthesis of analogs of 3-anilino-2-phenyl-1H-inden-1-one is often achieved through multi-step reactions, starting from precursors like indane-1,3-diones or by modifying the parent compound. mdpi.comnih.gov Common strategies involve condensation reactions, cross-coupling methods, and functional group transformations to introduce desired substituents at specific positions. nih.govresearchgate.net

Modulation of the Anilino Moiety and its Impact on Reactivity

The anilino moiety plays a crucial role in the electronic properties and reactivity of the entire molecule. The nitrogen atom's lone pair of electrons can participate in resonance with the indenone system, influencing its nucleophilicity and susceptibility to electrophilic attack.

Research Findings:

Substituent Effects: The electronic nature of substituents on the aniline (B41778) ring significantly alters the reactivity. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen atom. This enhances the nucleophilicity of the anilino group and can activate the indenone ring towards certain reactions. researchgate.net Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the electron density, making the anilino group less reactive. researchgate.net These effects are generally predictable using Hammett substituent constants. beilstein-journals.org

Synthesis of N-Substituted Analogs: The synthesis of analogs with different substituents on the anilino ring can be achieved using methods like the Buchwald-Hartwig amination, which couples a substituted aniline with a halogenated indenone precursor. nih.govresearchgate.net For example, reacting a 3-bromo-2-phenyl-1H-inden-1-one with various functionalized anilines in the presence of a palladium catalyst allows for the modular synthesis of a library of derivatives. nih.gov

Reactivity Modulation: The high reactivity of the amino group in anilines towards electrophilic aromatic substitution often necessitates the use of a protecting group, such as an acetyl group, to control the reaction and prevent overreaction or undesired side products. libretexts.org This strategy allows for more selective functionalization of the aniline ring before its attachment to the indenone core or after the formation of the parent compound.

Table 1: Effect of Anilino Substituents on Molecular Properties

Substituent Position Substituent Type Expected Impact on Reactivity Supporting Rationale
para Electron-Donating (e.g., -OCH₃) Increased reactivity of the anilino nitrogen and indenone ring. Enhances electron density on the nitrogen, increasing nucleophilicity. researchgate.net
para Electron-Withdrawing (e.g., -NO₂) Decreased reactivity of the anilino nitrogen. Reduces electron density on the nitrogen, making it less nucleophilic. researchgate.netlibretexts.org
ortho Bulky Group (e.g., -C(CH₃)₃) Steric hindrance may alter reaction pathways and rates. Can block access to the nitrogen atom or influence the conformation of the molecule.

Exploration of Substituents on the 2-Phenyl Group

The 2-phenyl group is another key site for modification. Substituents on this ring can influence the molecule's steric and electronic properties, which in turn affects how it interacts with other reagents.

Research Findings:

Synthesis Strategies: The introduction of substituents on the 2-phenyl group is typically accomplished by starting with a substituted phenylacetic acid or a related precursor during the initial synthesis of the indenone ring. For instance, a palladium-catalyzed reaction between 2'-iodochalcones (which can be derived from substituted benzaldehydes) and N-tosylhydrazones can produce 2-arylidene-3-aryl-1-indanones. organic-chemistry.org

Functionalization of the Indenone Ring System

Direct modification of the indenone ring allows for the introduction of a wide variety of functional groups, leading to significant changes in the molecule's chemical behavior.

Research Findings:

Halogenation and Nitration: The indenone ring can undergo electrophilic substitution reactions. However, direct functionalization of the precursor, indane-1,3-dione, is often preferred as direct substitution on the final indenone can be challenging. nih.gov For example, nitration of indane-1,3-dione has been reported, providing a handle for further chemical transformations. nih.gov

Palladium-Catalyzed Synthesis: Functionalized indenones can be synthesized through palladium-catalyzed oxidation and cyclization of precursors like 2-(2-arylethynylphenyl)acetonitriles. rsc.org This method allows for the creation of 3-cyanoindenones, where the cyano group can be further converted into other functional groups.

Ring Expansion: The indene-1,3-dione precursor can undergo novel ring expansion reactions with reagents like alkynyl ketones under transition-metal-free conditions, leading to the formation of benzoannulated seven-membered rings. researchgate.net This highlights the versatility of the indenone core in constructing more complex carbocyclic systems.

Formation of Related Heterocyclic and Polycyclic Systems from Indenone Precursors

The reactive nature of the indenone scaffold makes it an excellent starting point for the synthesis of more complex ring systems, including various heterocycles and polycycles. beilstein-journals.org These transformations often involve intramolecular cyclizations or cycloaddition reactions.

Research Findings:

Synthesis of Phthalazinones: Anilino-indanone derivatives can be transformed into benzo[f]phthalazinone derivatives through multi-step reaction sequences. mdpi.comresearchgate.net This involves reactions that open the five-membered indenone ring and subsequent recyclization to form a new six-membered nitrogen-containing ring.

Formation of Isoquinolines: In some cases, reactions intended to functionalize the indenone ring can lead to rearrangements and the formation of different heterocyclic cores, such as 1,2-dihydroisoquinolines. nih.gov

Cycloaddition Reactions: Indenone derivatives can act as dienophiles or participate in other cycloaddition reactions to form polycyclic structures. The use of heterocyclic aryne precursors, for example, allows for the construction of substituted indoles through cycloaddition reactions. sigmaaldrich.com The anilino-indenone system, with its multiple reactive sites, can theoretically be used in [4+2] cycloadditions to build bridged ring systems. researchgate.net

Stereoselective and Enantioselective Synthesis of Analogs

Creating specific stereoisomers (enantiomers or diastereomers) of anilino-indenone analogs is crucial when the three-dimensional arrangement of atoms is important for a desired property. A reaction that selectively forms one stereoisomer over another is called stereoselective. masterorganicchemistry.com

Research Findings:

Chiral Catalysis: The enantioselective synthesis of related 3-aryl-1-indanones has been achieved using rhodium-catalyzed asymmetric intramolecular additions. organic-chemistry.org The use of a chiral ligand, such as MonoPhos, directs the reaction to produce one enantiomer in high excess. organic-chemistry.org This approach could be adapted for the synthesis of chiral anilino-indenone analogs.

Diastereoselective Reactions: In syntheses that create multiple new stereocenters, controlling the relative configuration is key. The synthesis of certain spiro-1,3-indanodiones has been shown to proceed with high diastereoselectivity. nih.gov Similarly, the synthesis of di-spirooxindole analogs using [3+2]-dipolar cycloaddition reactions affords products in a highly regio- and diastereoselective manner. nih.gov

From Chiral Precursors: An alternative strategy involves using enantiomerically pure starting materials. For example, the synthesis of chiral 3-aryl-1-alkynes has been accomplished with high stereoselectivity by starting with optically active allenic substrates. researchgate.net A similar approach could be envisioned where a chiral aniline or a chiral group on the indenone framework directs the stereochemical outcome of subsequent reactions.

Influence of Substituents on Reaction Outcomes and Selectivity

Substituents not only affect the rate of a reaction but can also determine which of several possible products is formed (regioselectivity) and in what stereochemical configuration (stereoselectivity).

Research Findings:

Regioselectivity: In the formation of heterocyclic systems from indenone precursors, the nature and position of substituents can direct the cyclization process. For example, in the synthesis of pyrazino[1,2-a]indol-4(1H)-ones from related indole (B1671886) precursors, the choice of substituents on the starting materials influences the yield and the formation of potential side products. nih.gov

Electronic Control: The electronic properties of substituents play a pivotal role. In electrophilic aromatic substitution on the aniline ring, electron-donating groups are ortho- and para-directing, while electron-withdrawing groups are typically meta-directing. libretexts.org This fundamental principle dictates where new functional groups will be added.

Steric Control: Bulky substituents can block certain reaction sites, forcing a reaction to occur at a less sterically hindered position. This steric hindrance can be a powerful tool for controlling regioselectivity in the functionalization of the anilino-indenone scaffold.

Table 2: Summary of Compound Names Mentioned

Compound Name
This compound
Indane-1,3-dione
2-Arylidene-3-aryl-1-indanone
2'-Iodochalcone
N-Tosylhydrazone
3-Aryl-1-indanone
3-Bromo-2-phenyl-1H-inden-1-one
Acetanilide
3-Cyanoindenone
2-(2-Arylethynylphenyl)acetonitrile
Benzo[f]phthalazinone
1,2-Dihydroisoquinoline
Spiro-1,3-indanodione
Di-spirooxindole
3-Aryl-1-alkyne
Pyrazino[1,2-a]indol-4(1H)-one
MonoPhos
3-Anilino-5,5-dimethylcyclohex-2-enone
3-Anilino-quinolin-2(1H)-one
Indole
Phenylacetic acid
Benzaldehyde

Advanced Synthetic Applications of 3 Anilino 2 Phenyl 1h Inden 1 One and Indenone Scaffolds

Role as Versatile Building Blocks in Complex Organic Synthesis

Indenone and its derivatives, such as 3-Anilino-2-phenyl-1H-inden-1-one, are highly valued as intermediates in the synthesis of a wide array of complex organic molecules. iyte.edu.tr Their structural motif is present in various natural products and serves as a crucial precursor for diverse molecular architectures. iyte.edu.trresearchgate.net The reactivity of the indenone core allows for its elaboration into more complex carbocyclic and heterocyclic systems. researchgate.net

The synthetic utility of indenones stems from their multiple reactive sites, including the electrophilic carbonyl group and the activated α,β-unsaturated system. These features allow for a variety of chemical transformations, making them key starting materials for the synthesis of bioactive compounds and natural product analogues. beilstein-journals.orgnih.govmdpi.com For instance, the indenone framework is a precursor to various fused heterocyclic compounds with potential medicinal applications. researchgate.net The strategic functionalization of the indenone scaffold enables the rapid assembly of intricate molecular structures. researchgate.net

The versatility of indenone derivatives is further highlighted by their use in the synthesis of spiro, bridged, and fused cyclic compounds through multicomponent and domino reactions. researchgate.net This approach allows for the efficient construction of complex molecular frameworks from simpler starting materials in a single synthetic operation.

Development of Novel Methodologies in Organic Chemistry

The unique reactivity of the indenone scaffold has spurred the development of novel synthetic methodologies in organic chemistry. researchgate.net Researchers have explored various catalytic systems to achieve efficient and selective transformations of indenones.

Recent advancements include the use of transition metal catalysis to construct the indenone core and to further functionalize it. For example, rhodium-catalyzed reactions have been developed for the synthesis of indenone derivatives. iyte.edu.trorganic-chemistry.org Palladium-catalyzed carbonylation reactions provide another efficient route to indenone compounds, utilizing carbon monoxide surrogates for safer and more practical applications. acs.org These catalytic methods often proceed under mild conditions with high functional group tolerance, offering significant advantages over traditional synthetic routes. acs.orgacs.org

Furthermore, novel strategies for the functionalization of indenones continue to emerge. These include C-H activation and cascade reactions that allow for the direct introduction of various functional groups onto the indenone skeleton. organic-chemistry.orgacs.org Such methodologies not only streamline the synthesis of complex indenone-containing molecules but also open up new avenues for the exploration of their chemical space. The development of these new synthetic tools underscores the importance of the indenone scaffold as a platform for methodological innovation in organic chemistry. researchgate.netnih.gov

Integration into Functional Materials Research

The interesting electronic and photophysical properties of indenone-based molecules have led to their exploration in the field of functional materials. researchgate.net The extended π-conjugation and the inherent charge-transfer characteristics of certain indenone derivatives make them suitable candidates for a range of applications, from dyes and pigments to advanced electronic materials.

Applications in Dyes and Pigments

The chromophoric nature of the indenone scaffold has been exploited in the development of novel dyes and pigments. The color of these compounds can be tuned by modifying the substituents on the indenone ring system, which alters the electronic transitions within the molecule. Enaminones, which share some structural similarities with the enamine moiety of this compound, are known to be excellent building blocks for dyes. nih.gov The synthesis of various disperse dyes based on enaminone derivatives highlights the potential of related indenone structures in this area. nih.gov The resulting dyes can be used for coloring various materials, including textiles. nih.gov

Utilization in Semi- and Photo-conductors

The delocalized π-electron system of indenone derivatives suggests their potential use in organic semiconductors and photoconductors. Quinoxaline derivatives, which can be synthesized from precursors related to indenones, have been investigated for their applications as organic semiconductors. ijiset.com The ability to modify the electronic properties of the indenone core through synthetic chemistry allows for the fine-tuning of their semiconducting behavior, making them promising materials for use in electronic devices.

Chromophores for Non-Linear Optical (NLO) Applications

Organic molecules with large second-order hyperpolarizabilities are of great interest for applications in non-linear optics (NLO). nih.gov The design of NLO chromophores often involves creating molecules with a strong donor-π-acceptor (D-π-A) motif. The indenone scaffold can act as an effective acceptor group in such systems. By attaching suitable electron-donating groups to the indenone core, it is possible to create molecules with significant NLO properties.

Theoretical and experimental studies have shown that chromophores incorporating fused-ring systems can exhibit enhanced NLO responses. researchgate.netresearchgate.net The rigid and planar nature of the indenone framework can facilitate π-electron delocalization, which is a key factor for achieving high hyperpolarizability. The synthesis of novel chromophores with various acceptor groups, including those derived from indane-1,3-dione, has been reported, and their NLO properties have been investigated. inoe.ro These studies suggest that indenone-based chromophores are promising candidates for use in advanced optical materials and devices. inoe.rorsc.org

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for characterizing 3-Anilino-2-phenyl-1H-inden-1-one?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm the molecular structure, focusing on aromatic protons (δ 6.5–8.5 ppm) and ketone carbonyl signals (δ 190–210 ppm). Integration ratios and coupling patterns can resolve substituent positions .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for crystal structure refinement. Collect high-resolution data (d-spacing < 1 Å) to resolve steric effects of the anilino and phenyl groups .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to compute electronic properties (HOMO-LUMO gap, MEP surfaces) and validate experimental NMR shifts .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer :

  • Condensation Reactions : React inden-1-one precursors with aniline derivatives in acetic acid under reflux. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
  • Tandem Reactions : Use silver triflate (AgOTf) as a catalyst for one-pot synthesis. For example, combine alkynylphenyl enones with isocyanoacetates and water to form indenone scaffolds .
  • Purification : Perform column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. DFT-predicted shifts) be resolved for this compound?

  • Methodological Answer :

  • Error Analysis : Check for solvent effects (DMSO vs. CDCl3_3) and tautomerism (keto-enol equilibrium). Use 15N^{15}N-HMBC to verify anilino group connectivity .
  • Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening. Compare with DFT molecular dynamics simulations .
  • Crystallographic Validation : Solve the crystal structure to unambiguously assign bond lengths and angles, resolving ambiguities in substituent orientation .

Q. What strategies optimize the synthetic yield of this compound derivatives with bulky substituents?

  • Methodological Answer :

  • Steric Mitigation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to reduce steric hindrance during cyclization. Use microwave-assisted synthesis (100–120°C, 30 min) to enhance reaction efficiency .
  • Catalytic Systems : Screen transition-metal catalysts (e.g., Pd(OAc)2_2, CuI) for cross-coupling steps. Optimize ligand-to-metal ratios to suppress side reactions .
  • Yield Tracking : Employ HPLC-MS to quantify intermediates and adjust stoichiometry (e.g., 1.2 equivalents of aniline for complete conversion) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound analogs?

  • Methodological Answer :

  • Pharmacophore Modeling : Define critical moieties (e.g., ketone group for hydrogen bonding, phenyl ring for hydrophobic interactions) using docking studies (AutoDock Vina) and compare with aggrecanase inhibitor scaffolds .
  • Bioisosteric Replacement : Substitute the anilino group with pyrrolidinyl or pyridyl analogs to modulate solubility and binding affinity. Assess logP values (CLOGP software) to balance lipophilicity .
  • Biological Assays : Test antimicrobial activity via MIC assays (E. coli, S. aureus) and antifungal assays (C. albicans). Correlate activity with electronic parameters (e.g., electrophilicity index) .

Data Contradiction and Validation Techniques

Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • Multi-parametric Analysis : Use multivariate regression to weigh factors like steric bulk (Taft parameters), electronic effects (Hammett constants), and solvation energy (COSMO-RS) .
  • Crystallographic Evidence : Validate binding modes via protein-ligand co-crystallography (e.g., with cytochrome P450 isoforms) to confirm docking poses .
  • In Silico Refinement : Apply molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns to account for protein flexibility and ligand-induced conformational changes .

Key Methodological Tools

Application Tools/Techniques References
Structural Elucidation1H^1H/13C^{13}C NMR, SHELXL refinement
Synthetic OptimizationAgOTf catalysis, microwave-assisted synthesis
Biological Activity EvaluationMIC assays, DFT-based electrophilicity index
SAR DevelopmentPharmacophore modeling, CLOGP analysis

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